Diethyl (5-acetylfuran-2-yl)phosphonate
Description
Diethyl (5-acetylfuran-2-yl)phosphonate is a phosphonate ester featuring a furan ring substituted with an acetyl group at the 5-position and a diethyl phosphonate group at the 2-position. Phosphonates are widely utilized in organic synthesis due to their stability and versatility in forming carbon-carbon bonds, particularly in Horner-Wadsworth-Emmons (HWE) reactions .
Properties
CAS No. |
261365-06-4 |
|---|---|
Molecular Formula |
C10H15O5P |
Molecular Weight |
246.20 g/mol |
IUPAC Name |
1-(5-diethoxyphosphorylfuran-2-yl)ethanone |
InChI |
InChI=1S/C10H15O5P/c1-4-13-16(12,14-5-2)10-7-6-9(15-10)8(3)11/h6-7H,4-5H2,1-3H3 |
InChI Key |
CFAPYVAFHUVODT-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=CC=C(O1)C(=O)C)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing Effects : The acetyl group in the target compound offers moderate electron withdrawal compared to the stronger electron-withdrawing nitro group in ’s compound, which enhances electrophilic reactivity in nucleophilic substitutions .
- Reactivity in HWE Reactions: The formyl-substituted phosphonate () is directly applicable to aldehyde homologation , whereas the acetyl-substituted variant may require additional steps for enolization to participate in similar reactions.
- Biological Activity : The nitro-substituted phosphonate in exhibits germicidal properties, while the dithiane-containing phosphonate () is tailored for sulfur-rich bioactive molecules. The acetyl group’s role in biological activity remains underexplored but could mimic ketone-based enzyme inhibitors .
Physicochemical Properties
- Boiling Point : The formyl-substituted phosphonate () has a boiling point of 340.6°C, suggesting high thermal stability due to strong intermolecular hydrogen bonding . The acetyl-substituted variant may exhibit similar stability but with altered solubility due to the hydrophobic acetyl group.
- Crystal Structure : Phosphonate esters like those in and exhibit distorted tetrahedral geometry around phosphorus, with bond lengths (P–O: ~1.48–1.52 Å) and angles (O–P–O: ~101–116°) influenced by steric effects from substituents .
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